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Compound of Interest

2-Chloro-5-(trifluoromethyl)pyridin-
4-ol

Cat. No.: B572481

Compound Name:

Disclaimer: Spectral data for the requested compound, 2-chloro-5-(trifluoromethyl)pyridin-4-
ol, is not readily available in public spectral databases. This guide provides a comprehensive
overview of the spectral data for the closely related compound, 2-chloro-5-
(trifluoromethyl)pyridine. The presence of a hydroxyl group in 2-chloro-5-
(trifluoromethyl)pyridin-4-ol would significantly alter the spectral characteristics, particularly
in the H NMR (presence of a hydroxyl proton, changes in chemical shifts of aromatic protons),
13C NMR (significant shift of the carbon bearing the hydroxyl group), and IR spectra (presence
of a broad O-H stretching band).

This document is intended for researchers, scientists, and professionals in drug development,
providing an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 2-chloro-5-(trifluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules. The following tables summarize the *H and 3C NMR spectral data for 2-chloro-5-
(trifluoromethyl)pyridine.

'H NMR Spectral Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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Chemical Shift (d) o Coupling Constant
Proton Multiplicity
ppm (J) Hz
H-6 8.689 d ~2.4
H-4 7.904 dd ~8.4,~2.4
H-3 7.497 d ~8.4

Data sourced from CDCIz solvent.

3C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Chemical Shift (8) ppm Description

C-2 152.2 Carbon attached to Chlorine
C-6 147.1 (g, J =4 Hz) Aromatic CH

C-4 136.2 (g, J =4 Hz) Aromatic CH

C-3 125.1 Aromatic CH

C-5 123.0 (g, J = 34 Hz) Carbon attached to CFs
CFs 122.9 (q, J= 273 Hz) Trifluoromethyl Carbon

Data interpretation based on typical chemical shifts and coupling patterns for similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, allowing for the determination of the molecular weight and elemental composition.

Electron lonization Mass Spectrum (EI-MS) Data
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m/z Relative Intensity (%) Fragment

183 32.2 [M+2]* (3’Cl isotope)

181 100.0 [M]* (3>Cl isotope)

146 95.6 [M-CIJ*

126 326 [M-CI-HF]* or [CsH2F2N]*
69 15.9 [CF3]*

Infrared (IR) Spectroscopy

While a detailed peak table for 2-chloro-5-(trifluoromethyl)pyridine is not readily available, the
IR spectrum would be characterized by the following significant absorptions:

C-ClI Stretch: Typically observed in the 850-550 cm~1 region.

C-F Stretch: Strong absorptions are expected in the 1350-1000 cm~1 region for the CFs
group.

Aromatic C=C and C=N Stretch: Multiple bands in the 1600-1400 cm™1 region.

Aromatic C-H Stretch: Peaks are expected above 3000 cm~1.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

o Sample Preparation: A sample of 2-chloro-5-(trifluoromethyl)pyridine (typically 5-10 mg) is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCI3) in
a5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a

specific frequency (e.g., 400 MHz for 1H).

o Data Acquisition:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o 'H NMR: A standard pulse sequence is used. Chemical shifts are referenced to the
residual solvent peak (e.g., CHCIs at 7.26 ppm).

o 13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum.
Chemical shifts are referenced to the solvent peak (e.g., CDCIs at 77.16 ppm).

Mass Spectrometry (EI-MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for pure samples, which vaporizes the sample.

« lonization: The vaporized sample is bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

e Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., a quadrupole).

o Detection: An electron multiplier detects the ions, and the signal is processed to generate a
mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: Workflow for Chemical Compound Analysis.

« To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-Chloro-5-
(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b572481#2-chloro-5-trifluoromethyl-pyridin-4-ol-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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